![molecular formula C18H14O2 B14129072 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol . It is also known by several synonyms, including 1,2-bis(4-methylcarbonylphenyl)acetylene and 4,4’-diacetyldiphenylacetylene . This compound is characterized by its yellow to off-white solid appearance and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone can be synthesized through a series of chemical reactions involving the coupling of acetylene derivatives with aromatic ketones. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone involves its interaction with various molecular targets and pathways. The compound’s acetylene and ketone functional groups allow it to participate in a range of chemical reactions, influencing its biological and chemical activities . For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(E)-1,2-Ethenediyldi-4,1-phenylene]diethanone: Similar in structure but with an ethenediyl linkage instead of an ethyne linkage.
1,1’-[Ethyne-1,2-diylbis(4-butylbenzene)]: Similar in structure but with butyl groups instead of ethanone groups.
Propriétés
Formule moléculaire |
C18H14O2 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
Clé InChI |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

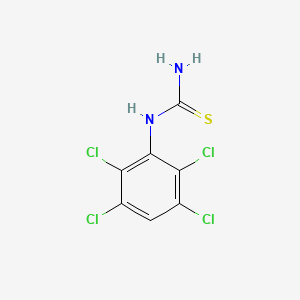

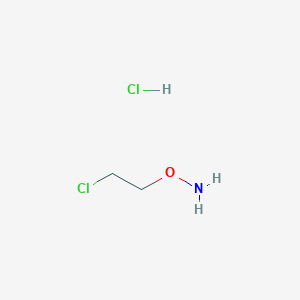
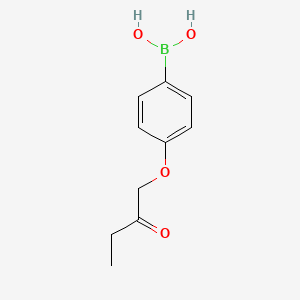
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
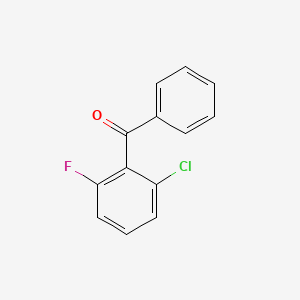
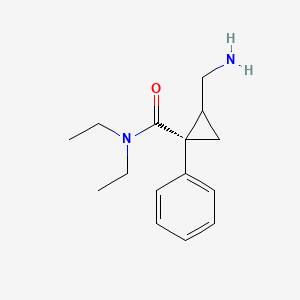
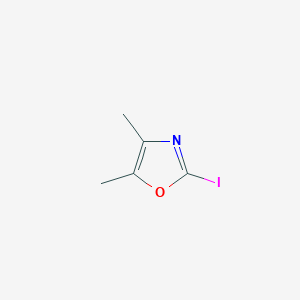

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
